An In-depth Technical Guide to 5-Pyridin-4-ylcyclohexane-1,3-dione: Molecular Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 5-Pyridin-4-ylcyclohexane-1,3-dione: Molecular Structure, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 5-Pyridin-4-ylcyclohexane-1,3-dione, a heterocyclic compound of significant interest to the drug discovery and development community. The cyclohexane-1,3-dione scaffold is a well-established pharmacophore, and its derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and herbicidal properties.[1] The introduction of a pyridine moiety at the 5-position introduces unique physicochemical properties and potential for novel biological interactions. This guide will delve into the intricate molecular structure of 5-Pyridin-4-ylcyclohexane-1,3-dione, including its tautomeric forms, detail plausible synthetic routes based on established methodologies for analogous compounds, and explore its potential as a therapeutic agent by examining the activities of structurally related molecules. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.
Introduction: The Significance of the Cyclohexane-1,3-dione Scaffold
Cyclohexane-1,3-dione and its derivatives represent a cornerstone in synthetic organic chemistry, serving as versatile precursors for a plethora of complex organic molecules.[2] Their utility stems from the presence of highly reactive methylene and dicarbonyl groups, which allows for a wide array of chemical transformations.[2] In the realm of medicinal chemistry, this scaffold is a key component in numerous biologically active compounds, demonstrating activities that span from anti-inflammatory and anticancer to herbicidal and plant growth regulation.[1][3] The derivatization of the cyclohexane-1,3-dione core, particularly at the 5-position, has been a fruitful strategy for modulating the pharmacological profile of these molecules. The incorporation of an aromatic or heteroaromatic ring, such as the pyridin-4-yl group, can significantly influence the compound's steric and electronic properties, thereby affecting its interaction with biological targets.
Molecular Structure and Physicochemical Properties
The molecular structure of 5-Pyridin-4-ylcyclohexane-1,3-dione is characterized by a central cyclohexane-1,3-dione ring with a pyridine ring attached at the 5-position. The conformational flexibility of the cyclohexane ring and the potential for tautomerism are key determinants of its chemical behavior and biological activity.
Tautomerism: A Duality of Form and Function
Like other 1,3-dicarbonyl compounds, 5-Pyridin-4-ylcyclohexane-1,3-dione is expected to exist in a tautomeric equilibrium between its diketo and enol forms.[4] In solution, the enol tautomer is often predominant due to the formation of a stable intramolecular hydrogen bond and a conjugated system.[4] The presence of the pyridine ring introduces further possibilities for tautomerism, including imine-enamine forms, which can be influenced by the solvent and pH. Understanding this tautomeric equilibrium is crucial, as different tautomers may exhibit distinct biological activities and metabolic fates.
Caption: Keto-enol tautomerism in 5-Pyridin-4-ylcyclohexane-1,3-dione.
Conformational Analysis
The cyclohexane ring in 5-Pyridin-4-ylcyclohexane-1,3-dione can adopt several conformations, with the chair conformation being the most stable. The pyridin-4-yl substituent can occupy either an axial or equatorial position, with the equatorial position generally being more energetically favorable to minimize steric hindrance. The precise conformation in the solid state would be best determined by X-ray crystallography, though data for this specific molecule is not currently available in the public domain. However, studies on structurally related compounds, such as N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate, have shown the cyclohexane ring in a chair conformation with substituents in equatorial positions.[5]
Physicochemical Properties
The physicochemical properties of 5-Pyridin-4-ylcyclohexane-1,3-dione can be predicted based on its structure. The presence of the pyridine nitrogen provides a site for protonation, making the compound's solubility and lipophilicity pH-dependent. The dicarbonyl and enol functionalities offer hydrogen bond donor and acceptor capabilities, which are critical for receptor binding.
| Property | Predicted/Analogous Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₂ | - |
| Molecular Weight | 189.21 g/mol | - |
| Melting Point | 186-189 °C (for 5-(4-Fluorophenyl) analogue) | |
| pKa | ~5.2 (for cyclohexane-1,3-dione) | [4] |
Synthesis and Characterization
Proposed Synthetic Route: Michael Addition
A plausible and efficient route for the synthesis of 5-Pyridin-4-ylcyclohexane-1,3-dione is through a Michael addition reaction. This approach involves the conjugate addition of a suitable nucleophile to an α,β-unsaturated carbonyl compound.
Caption: Proposed synthetic workflow for 5-Pyridin-4-ylcyclohexane-1,3-dione.
Step-by-Step Protocol (Hypothetical):
-
Knoevenagel Condensation: Pyridine-4-carboxaldehyde is reacted with a malonic ester derivative (e.g., diethyl malonate) in the presence of a base (e.g., piperidine) to form an intermediate pyridinylidene malonate.
-
Michael Addition: The resulting α,β-unsaturated compound is then subjected to a Michael addition with a C-nucleophile such as the enolate of diethyl acetoacetate.
-
Cyclization and Decarboxylation: The Michael adduct undergoes an intramolecular Claisen condensation followed by hydrolysis and decarboxylation to yield the final product, 5-Pyridin-4-ylcyclohexane-1,3-dione.
Characterization
The structural elucidation of the synthesized 5-Pyridin-4-ylcyclohexane-1,3-dione would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons from the pyridine ring, methine and methylene protons of the cyclohexane ring, and a characteristic enolic proton signal at a downfield chemical shift. For the analogous 5-methylcyclohexane-1,3-dione, proton signals for the cyclohexane ring appear in the 2.0-3.0 ppm range.[6]
-
¹³C NMR: Carbonyl carbons would appear at low field (~200 ppm), with aromatic carbons in the 120-150 ppm range, and aliphatic carbons at higher field.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretching frequency for the ketone groups (around 1700-1730 cm⁻¹), and a broad O-H stretch for the enol form (around 2500-3300 cm⁻¹). The pyridine ring would show characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.[7]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (189.21 g/mol ) would be expected, along with characteristic fragmentation patterns.
Potential Pharmacological Applications
The pharmacological potential of 5-Pyridin-4-ylcyclohexane-1,3-dione can be inferred from the biological activities reported for the broader class of cyclohexane-1,3-dione derivatives.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing the cyclohexane-1,3-dione scaffold.[8] These derivatives have been shown to act as inhibitors of various protein kinases, which are crucial regulators of cell growth and proliferation.[3] For instance, certain cyclohexane-1,3-dione derivatives have demonstrated potent inhibitory activity against c-Met kinase, a receptor tyrosine kinase that is often dysregulated in various cancers.[8] The introduction of the pyridin-4-yl group could potentially enhance the binding affinity and selectivity for specific kinase targets.
Antimicrobial Activity
Derivatives of cyclohexane-1,3-dione have also been investigated for their antimicrobial properties.[9] The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The nitrogen atom in the pyridine ring of 5-Pyridin-4-ylcyclohexane-1,3-dione could potentially interact with metal ions that are essential for microbial enzyme function, thereby contributing to its antimicrobial effect.
Herbicidal and Plant Growth Regulating Activity
It is noteworthy that 5-substituted cyclohexane-1,3-dione derivatives have found commercial application as herbicides and plant growth regulators.[1] These compounds often target enzymes that are unique to plant metabolic pathways. While this may not be directly relevant to drug development for human diseases, it underscores the diverse biological activities of this chemical class.
Future Directions and Conclusion
5-Pyridin-4-ylcyclohexane-1,3-dione represents a promising, yet underexplored, molecular scaffold for the development of novel therapeutic agents. The synthetic accessibility of this compound class, coupled with the known diverse biological activities of its analogues, makes it a compelling target for further investigation.
Future research in this area should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthetic route for 5-Pyridin-4-ylcyclohexane-1,3-dione, along with its complete spectroscopic and crystallographic characterization.
-
Biological Screening: A comprehensive biological evaluation of the compound in a panel of cancer cell lines and microbial strains to identify its primary therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogues to establish clear structure-activity relationships, which will guide the optimization of lead compounds.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which 5-Pyridin-4-ylcyclohexane-1,3-dione exerts its biological effects.
References
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Accessed January 26, 2026. [Link]
-
1,3-Cyclohexanedione. Wikipedia. Accessed January 26, 2026. [Link]
-
Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. Accessed January 26, 2026. [Link]
- Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
-
Showing NP-Card for 1,4-Cyclohexanedione (NP0002765). NP-MRD. Accessed January 26, 2026. [Link]
-
1,3-Cyclohexanedione in the Synthesis of Fused Derivatives of 4,7-Phenanthroline. ResearchGate. Accessed January 26, 2026. [Link]
-
Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. ResearchGate. Accessed January 26, 2026. [Link]
-
Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Organic Chemistry Portal. Accessed January 26, 2026. [Link]
-
Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PMC - NIH. Accessed January 26, 2026. [Link]
-
Crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate. PMC - PubMed Central. Accessed January 26, 2026. [Link]
-
Biological active pyridine derivatives synthesis from... | Download Scientific Diagram. ResearchGate. Accessed January 26, 2026. [Link]
-
Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC - PubMed Central. Accessed January 26, 2026. [Link]
-
EPA/NIH Mass Spectral Data Base. GovInfo. Accessed January 26, 2026. [Link]
-
Heterocyclic compounds derived from cyclohexane-1,4-dione: synthesis of tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives as target SARS-CoV-2 main protease (Mpro) and potential anti-Covid-19. PMC - NIH. Accessed January 26, 2026. [Link]
-
Michael Additions Revisited with 1,3 Dicarbonyls. YouTube. Accessed January 26, 2026. [Link]
- 5-phenyl substituted cyclohexane-1,3-dione derivatives.
-
Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journals. Accessed January 26, 2026. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. Accessed January 26, 2026. [Link]
Sources
- 1. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 5. Crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-METHYLCYCLOHEXANE-1,3-DIONE(4341-24-6) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
